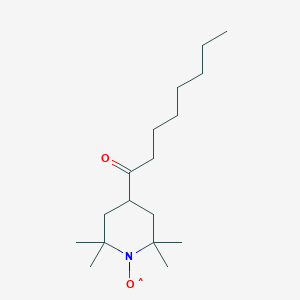
Tmcpo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tmcpo, also known as 2,3,3-trimethylcyclopropylamine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amine that contains a cyclopropane ring, which makes it structurally distinct from other amines. Tmcpo has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of Tmcpo is complex and not fully understood. It is known to inhibit acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission. Tmcpo has also been shown to interact with other proteins, including metalloproteins and G protein-coupled receptors, although the exact mechanisms of these interactions are not yet fully understood.
Biochemical and Physiological Effects:
Tmcpo has been shown to have several biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, Tmcpo has been shown to increase the levels of several neurotransmitters, including dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models. Tmcpo has been shown to have low toxicity and is well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tmcpo in lab experiments is its unique chemical structure, which allows it to interact with proteins in novel ways. It is also relatively easy to synthesize, making it readily available for research purposes. However, Tmcpo has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, some of its effects on biological systems are not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Tmcpo. One area of interest is its potential as a therapeutic agent for neurological disorders, including Alzheimer's disease and depression. Another area of interest is its potential as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanisms of action of Tmcpo and its interactions with proteins and other biological molecules.
Conclusion:
Tmcpo is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is well-established, and it has been studied extensively for its biochemical and physiological effects. While there are some limitations to working with Tmcpo in lab experiments, its unique properties make it a valuable tool for studying biological systems and developing new materials. Further research is needed to fully understand its mechanisms of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Tmcpo can be achieved through several methods. One of the most common methods is the reaction of 2,3-dibromopropene with methylamine in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dibromopropene with lithium diisopropylamide followed by treatment with methyl iodide. Both methods result in the formation of Tmcpo with high yields.
Aplicaciones Científicas De Investigación
Tmcpo has been studied for its potential applications in various scientific fields. In biochemistry, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Tmcpo has also been studied for its potential as a ligand in metalloprotein chemistry. In pharmacology, Tmcpo has been investigated for its potential as an antidepressant and anxiolytic agent. In materials science, Tmcpo has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
Número CAS |
126328-27-6 |
|---|---|
Nombre del producto |
Tmcpo |
Fórmula molecular |
C17H32NO2 |
Peso molecular |
282.4 g/mol |
InChI |
InChI=1S/C17H32NO2/c1-6-7-8-9-10-11-15(19)14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |
Clave InChI |
NDRAQNICXOVMMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C1CC(N(C(C1)(C)C)[O])(C)C |
SMILES canónico |
CCCCCCCC(=O)C1CC(N(C(C1)(C)C)[O])(C)C |
Sinónimos |
2,2,6,6-tetramethyl-4-capriloyl piperidine-1-oxil 2,2,6,6-tetramethyl-4-capryloylpiperidine-1-oxyl TMCPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



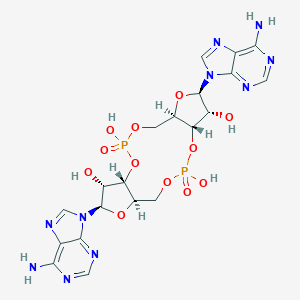
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)



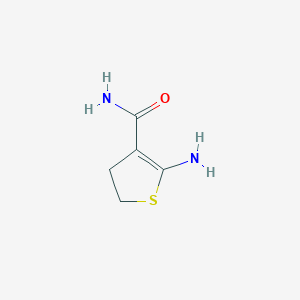
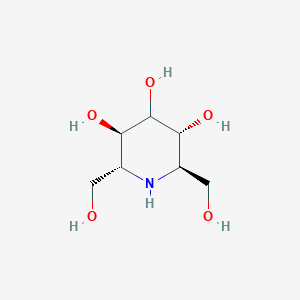
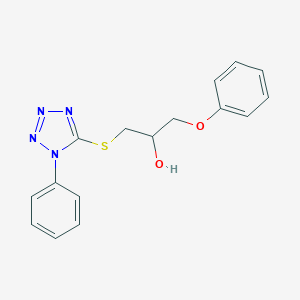



![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)